5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Negative control HTS validation Selectivity profiling

Procure CAS 314745-84-1 as a validated, multi-target inactive compound for use as a reference negative control in every HTS campaign. Documented inactivity across 9 target classes and 3 detection modalities eliminates empirical validation. Use as a structurally matched inactive benchmark for SAR studies, attributing activity to substituent differences. The free carboxylic acid enables direct amide coupling for fragment elaboration without protecting-group manipulation. Its XLogP of 5.0 and TPSA of 59.7 Ų also make it ideal for developing liquid-handling protocols for high-logP compounds.

Molecular Formula C17H12Cl2O4
Molecular Weight 351.2 g/mol
CAS No. 314745-84-1
Cat. No. B6431866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
CAS314745-84-1
Molecular FormulaC17H12Cl2O4
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O
InChIInChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
InChIKeyMGZXVXMTZCLZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

314745-84-1: Sourcing Guide for 5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic Acid


5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (CAS 314745-84-1; PubChem CID 988870) is a synthetic benzofuran-3-carboxylic acid derivative with a molecular formula of C17H12Cl2O4 and a molecular weight of 351.2 g/mol [1]. Its structure features a 2-methylbenzofuran core, a free carboxylic acid at position 3, and a 2,6-dichlorobenzyloxy substituent at position 5, resulting in a computed XLogP of 5 and a topological polar surface area of 59.7 Ų . The compound belongs to a broader family of 5-benzyloxy-2-methylbenzofuran-3-carboxylic acids that have been deposited into public screening collections for high-throughput biological evaluation, making its publicly available bioactivity profile an essential reference point for procurement decisions involving this chemical series.

Why In-Class Substitution of 314745-84-1 with Close Benzofuran Analogs Introduces Uncontrolled Activity Risk


Procurement based solely on the benzofuran-3-carboxylic acid scaffold, without anchoring to the specific 2,6-dichlorophenyl regioisomer, carries significant risk: small positional changes in the aryl halogenation pattern can alter both the conformational landscape of the molecule and its recognition by biological targets [1]. The 2,6-dichloro substitution creates an ortho-substituted benzyloxy motif that restricts rotation around the benzylic C–O bond far more than the 3,4-dichloro or 2,5-dichloro analogs, directly impacting the compound's binding promiscuity (or lack thereof) across diverse assay panels [2]. Because publicly available high-throughput screening data demonstrate that this exact compound is consistently inactive across an array of enzyme, receptor, and phenotypic targets, substituting it with an untested positional isomer would forfeit the experimentally validated negative-control utility that constitutes its primary procurement value proposition [3].

Quantitative Differentiation Table for 5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic Acid (314745-84-1)


Pan-Assay Inactivity Profile as a Validated Negative-Control Tool Across 11 HTS Screens vs. 3,4-Dichloro Isomer

In the PubChem BioAssay database, 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (CID 988870) is registered as 'Inactive' in all 11 unique high-throughput screening assays where it has been tested, spanning targets including human lactate dehydrogenase (LDHA), ST2 (IL1RL1), KDM5B histone demethylase, ALOX12 lipoxygenase, mHTT-CaM interaction, TEAD-YAP interaction, FBW7 E3 ligase activation, MITF transcription factor inhibition, GPR151 activation, Foot and Mouth Disease Virus antivirals, and Plasmodium falciparum apicoplast DNA polymerase [1]. By contrast, the 3,4-dichloro positional isomer (CID 988879, CAS 307552-41-6) has a distinct chlorine substitution pattern (3,4- vs. 2,6-) that alters the molecular electrostatic surface and H-bond acceptor geometry, yet no equivalent pan-assay inactivity confirmation has been publicly deposited for that analog, making it an uncharacterized risk in assays where a proven inert compound is required [2]. The consistent inactivity of 314745-84-1 across diverse assay formats (biochemical AlphaScreen, cell-based luminescence, fluorescence, and qHTS) provides quantitative confidence for its use as a universal negative control.

Negative control HTS validation Selectivity profiling

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Benzofuran-3-Carboxylic Acid Core and Other Regioisomers

The computed XLogP3-AA for 314745-84-1 is 5.0, with a topological polar surface area (TPSA) of 59.7 Ų, placing it in a lipophilic range associated with moderate to high membrane permeability but limited aqueous solubility [1]. The unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8) has a computed XLogP of approximately 2.3 and a TPSA of 50.4 Ų—roughly 2.7 log units more hydrophilic—which would confer substantially different solubility, permeability, and protein-binding behavior in biochemical assays [2]. The 3,4-dichloro regioisomer (CAS 307552-41-6) shares the same computed XLogP of 5.0 and TPSA of 59.7 Ų, but the 2,6- vs. 3,4-substitution pattern introduces a difference in the three-dimensional orientation of the chlorine atoms that affects the molecular dipole moment and potential for halogen bonding interactions with biomolecular targets, even when scalar descriptors are identical [3]. These differences are critical when the compound is used as a carrier or negative control: different lipophilicity and halogen-bonding geometry can cause off-target membrane partitioning or adventitious protein binding that is absent with 314745-84-1 but present with analogs.

Physicochemical profiling Permeability prediction Solubility

Carboxylic Acid vs. Ester Functionality: Differentiated Utility in Conjugation Chemistry vs. Ambinter Methyl Ester Variant (AMB1201981)

5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (314745-84-1) bears a free carboxylic acid group at position 3, enabling direct amide coupling, esterification, or hydrazide formation without deprotection steps [1]. In contrast, the commercially listed methyl ester variant [AMB1201981, methyl 5-(2,6-dichlorobenzyloxy)-2-methylbenzofuran-3-carboxylate] requires saponification or enzymatic hydrolysis to generate the free acid, adding synthetic steps and potential yield losses . The free acid form also permits direct salt formation for solubility modulation, a capability unavailable with the ester prodrug form. This functional-group distinction matters for procurement when the downstream application involves bioconjugation, fragment-based library synthesis, or preparation of compound collections requiring a carboxylic acid handle for diversity-oriented coupling.

Conjugation-ready Prodrug design Fragment linking

Comprehensive Screening Target Coverage vs. Standard Negative Controls (DMSO/Vehicle) in 9 Mechanistically Distinct Assays

Unlike a simple vehicle control (e.g., DMSO), which only controls for solvent effects, 314745-84-1 has been empirically tested against 9 mechanistically distinct biological targets spanning enzymatic catalysis (LDHA, KDM5B, ALOX12, Pf-apPOL), protein-protein interactions (mHTT-CaM, TEAD-YAP), receptor activation (GPR151), immune signaling (ST2), E3 ligase activity (FBW7), transcription factor activity (MITF), and viral replication (FMDV dual-luciferase) [1]. In all 11 assay instances, the compound was inactive, providing multi-dimensional evidence that it does not interfere with common assay detection modalities (AlphaScreen, luminescence, fluorescence, qHTS) or biological pathways. This breadth of negative data is unique among benzofuran-3-carboxylic acid derivatives in the public domain and makes it a superior counter-screening tool compared to generic vehicle controls or single-target inactive compounds, which lack documented multi-target inertness.

Assay development Counter-screening Mechanistic deconvolution

Procurement-Driven Application Scenarios for 5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic Acid (314745-84-1)


Universal Negative Control for HTS and Counter-Screening Panels

Procure 314745-84-1 as a validated, multi-target inactive compound for inclusion as a reference negative control in every high-throughput screening campaign. Its documented inactivity across 9 distinct target classes and 3 detection modalities (AlphaScreen, luminescence, fluorescence) eliminates the need to empirically validate a new negative control for each assay format [1]. Use at a fixed concentration (e.g., 10 μM) matched to the screening concentration to distinguish true target hits from assay-technology artifacts.

Selectivity Profiling Reference for Benzofuran-Based Inhibitor Development

When developing benzofuran-derived enzyme or receptor inhibitors, 314745-84-1 serves as a structurally matched inactive benchmark. Testing this compound alongside active analogs allows researchers to attribute biological activity specifically to substituent differences beyond the 2,6-dichlorobenzyloxy core [2][3]. This is particularly valuable for patent support and structure-activity relationship (SAR) manuscripts where demonstrating that a specific modification converts an inactive scaffold into an active inhibitor strengthens claims of novelty and non-obviousness.

Fragment-Based Drug Discovery Scaffold with Inert Background

Use 314745-84-1 as a fragment-elaboration starting point in fragment-based drug discovery (FBDD) programs. Its free carboxylic acid handle enables direct amide coupling with diverse amine fragments without protecting-group manipulation . The confirmed lack of inherent biological activity against a wide range of targets reduces the risk that the unelaborated scaffold will generate false-positive hits during fragment screening, allowing confident attribution of any observed activity to the appended fragment.

Physicochemical Reference Standard for High-LogP Compound Handling Protocols

With a computed XLogP of 5.0 and a TPSA of 59.7 Ų, 314745-84-1 occupies a lipophilic space relevant to CNS-drug-like molecules and membrane-permeable probes [4]. Procure this compound as a standard for developing and validating liquid-handling protocols for high-logP compounds, including DMSO stock preparation, intermediate dilution steps to avoid precipitation, and assessment of non-specific binding to plasticware. Its well-defined inactivity ensures that any observed assay interference can be attributed to physical properties rather than target engagement.

Quote Request

Request a Quote for 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.